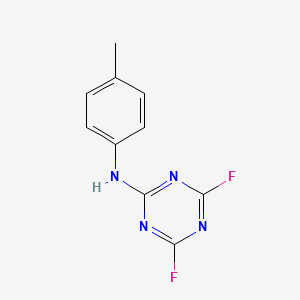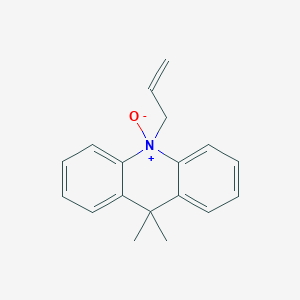
7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one is a chemical compound known for its unique structure and properties It belongs to the class of phenoxaphosphine compounds, which are characterized by the presence of a phosphorus atom within a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of a precursor compound, followed by hydroxylation and methylation steps. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
10H-Phenoxaphosphine, 7-bromo-10-hydroxy-2-methyl-, 10-oxide: This compound shares a similar structure but differs in its oxidation state.
Other Phenoxaphosphine Derivatives: Various derivatives with different substituents on the phenoxaphosphine ring.
Uniqueness
7-Bromo-10-hydroxy-2-methyl-10H-10lambda~5~-phenoxaphosphinin-10-one is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its bromine, hydroxyl, and methyl groups contribute to its distinct reactivity and properties.
Properties
CAS No. |
89869-18-1 |
|---|---|
Molecular Formula |
C13H10BrO3P |
Molecular Weight |
325.09 g/mol |
IUPAC Name |
7-bromo-10-hydroxy-2-methylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C13H10BrO3P/c1-8-2-4-10-13(6-8)18(15,16)12-5-3-9(14)7-11(12)17-10/h2-7H,1H3,(H,15,16) |
InChI Key |
ADQMKZKFAYSIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(P2(=O)O)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


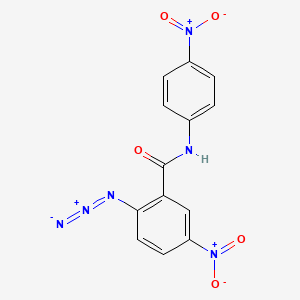

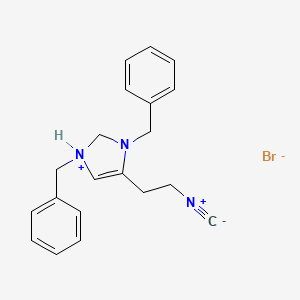
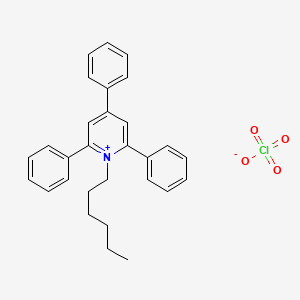
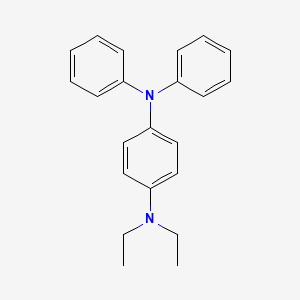


![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
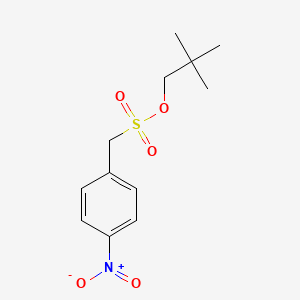
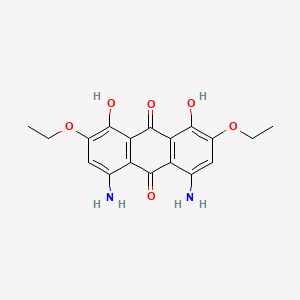
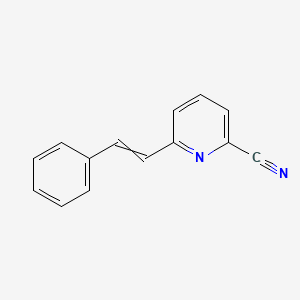
![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)
